molecular formula C16H13AsN2NaO10S2 B213161 Thorin CAS No. 3688-92-4

Thorin

Cat. No.: B213161
CAS No.: 3688-92-4
M. Wt: 555.3 g/mol
InChI Key: BQHMQMBPKTURCE-UHFFFAOYSA-N
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Description

Thorin, also known as disodium 4-[(2-arsonophenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate, is an organic compound primarily used as an analytical reagent. It is a yellow powdery solid that is soluble in water but insoluble in organic solvents. This compound is relatively stable at room temperature and is often used in the field of analytical chemistry for the determination of various metal ions, including cobalt, thorium, and uranium .

Preparation Methods

The synthesis of Thorin involves several steps:

Industrial production methods for this compound are similar but are scaled up to meet commercial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Thorin undergoes several types of chemical reactions:

Common reagents used in these reactions include nitrous acid for diazotization and various metal salts for complexation. The major products formed are typically metal-Thorin complexes, which are used for quantitative analysis in various fields.

Scientific Research Applications

Thorin has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Thorin exerts its effects is primarily through complexation with metal ions. The arsonic acid group in this compound binds to metal ions, forming stable complexes. These complexes can then be analyzed spectrophotometrically. The molecular targets are typically metal ions, and the pathways involved include the formation of azo-metal complexes .

Comparison with Similar Compounds

Thorin is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include:

This compound stands out due to its high sensitivity and specificity for certain metal ions, making it a valuable reagent in analytical chemistry.

Properties

CAS No.

3688-92-4

Molecular Formula

C16H13AsN2NaO10S2

Molecular Weight

555.3 g/mol

IUPAC Name

disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29);

InChI Key

BQHMQMBPKTURCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na]

3688-92-4

Pictograms

Acute Toxic; Environmental Hazard

Related CAS

53669-45-7

Synonyms

thorin
thoron (reagent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Thorin interact with proteins?

A1: In acidic solutions, this compound forms supramolecular complexes with proteins. [, ] This interaction occurs without significant changes to this compound's electrochemical properties, suggesting the complex itself is electrochemically inactive. []

Q2: What is the binding affinity of this compound to proteins?

A2: Studies using Human Serum Albumin (HSA) revealed a binding constant of 1.15 × 109 and a binding ratio of 2:3 (this compound:HSA). [] The association constant for this compound-BSA was found to be 5.26 × 105 L/mol, with a maximum binding number of 7. []

Q3: Can you provide the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, its full chemical name is 2-(2-hydroxy-3,6-disulfo-1-naphthyl)-azo-phenylarsenic acid sodium salt. Researchers can use this information to calculate the molecular formula and weight.

Q4: What are the spectroscopic properties of this compound?

A4: In solution, the this compound-protein complex exhibits strong Rayleigh light scattering (RLS). [] This property forms the basis for protein quantification methods. Additionally, the UV-Vis spectrum of the this compound-Aluminum complex shows maximum absorbance at 526 nm. [, ]

Q5: How does pH affect this compound's interaction with proteins?

A5: this compound's interaction with proteins is highly pH-dependent. Studies show optimal binding and complex formation in acidic solutions, specifically around pH 3.0. [, ]

Q6: What are the primary applications of this compound in analytical chemistry?

A7: this compound is primarily used as a chromogenic reagent for the spectrophotometric determination of various analytes, including proteins [, ], aluminum [, ], and iodine. []

Q7: Can you elaborate on the use of this compound in protein determination?

A8: this compound binds to proteins in acidic solutions, leading to the formation of large aggregates. [] These aggregates scatter light strongly, and the intensity of scattered light is directly proportional to the protein concentration. This property is exploited in enhanced Rayleigh light scattering spectroscopy for protein quantification. []

Q8: Are there any electrochemical applications of this compound?

A9: Yes, this compound's electrochemical behavior has been studied, particularly its reduction on a mercury electrode. [, ] The decrease in this compound's reduction peak current upon binding with analytes like chitosan allows for their electrochemical determination using techniques like linear sweep voltammetry. []

Q9: Has this compound been used in environmental analysis?

A10: While the provided abstracts primarily focus on biochemical and analytical applications of this compound, its ability to detect and quantify analytes like aluminum [, ] could potentially extend to environmental analysis, for example, in monitoring aluminum levels in water samples.

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